molecular formula C22H14ClN3O2S2 B12610113 3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole CAS No. 918142-12-8

3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole

Cat. No.: B12610113
CAS No.: 918142-12-8
M. Wt: 452.0 g/mol
InChI Key: CAFXZAZTTPICPP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole is a complex organic compound that features a unique arrangement of functional groups, including a benzenesulfonyl group, a chloro substituent, and a pyridinyl-thiazolylidene moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives, such as:

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

918142-12-8

Molecular Formula

C22H14ClN3O2S2

Molecular Weight

452.0 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C22H14ClN3O2S2/c23-15-8-9-18-17(11-15)21(30(27,28)16-6-2-1-3-7-16)20(25-18)22-26-19(13-29-22)14-5-4-10-24-12-14/h1-13,25H

InChI Key

CAFXZAZTTPICPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C4=NC(=CS4)C5=CN=CC=C5

Origin of Product

United States

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